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Compound of Interest

Compound Name: C16 Galactosylceramide

Cat. No.: B019202 Get Quote

For researchers, scientists, and professionals in drug development, understanding the nuanced

interactions between lipids and proteins is paramount. This guide provides a comparative

overview of the known protein interactions with C16 Galactosylceramide, a crucial

sphingolipid in cellular processes. While direct quantitative binding data for the C16 variant is

often extrapolated from studies on general galactosylceramides or their synthetic analogs, this

guide synthesizes the available information to offer a clear perspective on its biological

significance.

C16 Galactosylceramide (C16-GalCer) is a key component of cell membranes, particularly

enriched in the myelin sheath of the nervous system and in lipid rafts, where it participates in

crucial cellular events ranging from signal transduction to pathogen recognition.[1] Its

interactions with specific proteins are fundamental to these roles. This guide explores the

confirmed interactions of C16-GalCer with several key proteins, presents the experimental

methodologies used to ascertain these connections, and visualizes the associated cellular

pathways.

Comparative Analysis of Protein Interactions
While specific binding affinities for C16 Galactosylceramide are not always available, studies

on galactosylceramides (GalCer) and their analogs provide valuable insights into the nature of

these interactions. The following table summarizes the known interactions, highlighting the

proteins involved, the observed biological outcomes, and the experimental techniques used for
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confirmation. It is important to note that much of the quantitative data has been generated

using α-galactosylceramide (α-GalCer), a potent synthetic analog.

Interacting Protein
Biological
Context/Significanc
e

Quantitative
Binding Data
(Alternative
Analogs)

Experimental
Methods Used

HIV-1 gp120

Serves as an

alternative receptor for

HIV-1 entry into CD4-

negative cells, such

as those in the brain

and colon.[2]

A dissociation

constant (Kd) of 17

nM was determined

for the binding of a

clade C HIV-1 gp140

to GalCer liposomes.

[3]

HPTLC-based binding

assay, Liposome

flotation assay,

Surface Plasmon

Resonance (SPR).[2]

[4]

CD1d

Presentation of

glycolipid antigens to

Natural Killer T (NKT)

cells, initiating an

immune response.

The length of the lipid

chain can modulate

the affinity of the NKT

cell T-cell receptor

(TCR).[5]

The affinity of an

invariant NKT TCR for

human CD1d loaded

with α-GalCer was

measured to have a

Kd of 1.6 μM.[5]

Surface Plasmon

Resonance (SPR).[5]

[6]

CLN3

The CLN3 protein,

implicated in Juvenile

Neuronal Ceroid

Lipofuscinosis (Batten

disease), possesses a

GalCer binding

domain and is

involved in the

transport of GalCer

from the Golgi to lipid

rafts.[7][8]

Wild-type CLN3

protein has been

shown to bind GalCer,

though specific

quantitative affinity

data for the C16

variant is not currently

available.[8]

Co-localization

studies, in vitro

binding assays.[7][9]
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Experimental Protocols
The confirmation and quantification of C16 Galactosylceramide-protein interactions rely on a

variety of sophisticated biophysical and biochemical techniques. Below are detailed

methodologies for three key experimental approaches.

High-Performance Thin-Layer Chromatography
(HPTLC)-Based Protein Binding Assay
This method allows for the direct assessment of a protein's ability to bind to a specific glycolipid

separated on a TLC plate.

Glycolipid Separation: A solution containing C16 Galactosylceramide is applied as a band

onto a high-performance thin-layer chromatography (HPTLC) plate. The plate is then

developed in a chromatography chamber with an appropriate solvent system to separate the

lipid.

Plate Preparation: After development, the plate is thoroughly dried. To minimize non-specific

protein binding, the plate is treated with a blocking agent, such as a solution of

polyisobutylmethacrylate.

Protein Incubation: The HPTLC plate is then overlaid with a solution containing the protein of

interest (e.g., HIV-1 gp120) in a suitable binding buffer. The incubation is typically carried out

for several hours at a controlled temperature to allow for binding to occur.

Washing: Following incubation, the plate is washed multiple times with a washing buffer

(e.g., PBS) to remove any unbound protein.

Detection: The bound protein is detected using a specific primary antibody against the

protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish

peroxidase). The addition of a chromogenic or chemiluminescent substrate allows for the

visualization of the band corresponding to C16 Galactosylceramide where the protein has

bound.[10]

Liposome Flotation Assay
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This technique is used to study the interaction of proteins with lipids in a more physiologically

relevant membrane-like context.

Liposome Preparation: Liposomes are prepared by drying a mixture of lipids, including C16
Galactosylceramide and a fluorescently labeled lipid, under a stream of nitrogen gas. The

resulting lipid film is then hydrated with a buffer to form multilamellar vesicles. These are

further processed by sonication or extrusion to create small unilamellar vesicles (SUVs).

Protein-Liposome Incubation: The protein of interest is incubated with the prepared

liposomes to allow for binding.

Density Gradient Centrifugation: The protein-liposome mixture is adjusted to a high sucrose

concentration and placed at the bottom of an ultracentrifuge tube. A discontinuous sucrose

gradient (e.g., layers of decreasing sucrose concentration) is carefully layered on top.

Flotation: The tube is subjected to ultracentrifugation. Due to their lower density, the

liposomes, along with any bound protein, will float up to the interface of the lower sucrose

layers. Unbound protein will remain at the bottom of the tube.

Analysis: Fractions are carefully collected from the top to the bottom of the gradient. The

presence of the protein in each fraction is analyzed by SDS-PAGE and Western blotting,

while the location of the liposomes is determined by measuring the fluorescence of the

labeled lipid. Co-localization of the protein and the fluorescent lipid in the top fractions

indicates a direct interaction.[11][12][13]

Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time quantitative analysis of binding kinetics and

affinity.[14][15][16]

Sensor Chip Preparation: A sensor chip with a gold surface is functionalized to capture

liposomes. For example, an L1 sensor chip contains a lipophilic surface that allows for the

stable capture of lipid vesicles.

Liposome Immobilization: Liposomes containing C16 Galactosylceramide are injected over

the sensor chip surface and are captured, forming a lipid bilayer.
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Binding Analysis: A solution containing the protein of interest (the analyte) is flowed over the

immobilized liposomes. The binding of the protein to the C16 Galactosylceramide in the

liposomes causes a change in the refractive index at the sensor surface, which is detected

as a change in the SPR signal (measured in Resonance Units, RU).

Kinetic and Affinity Determination: By measuring the change in RU over time during the

association (analyte flowing over the surface) and dissociation (buffer flowing over the

surface) phases, the association rate constant (k_on), dissociation rate constant (k_off), and

the equilibrium dissociation constant (K_D) can be calculated.[6][17]

Visualizing Cellular Pathways and Workflows
To better illustrate the biological context and experimental procedures, the following diagrams

have been generated using Graphviz.

Preparation

Experiment Data Analysis

Prepare Sensor Chip (L1)

Immobilize Liposomes on Chip

Prepare C16-GalCer Liposomes

Inject Protein Analyte Measure Association (kon) Inject Buffer Measure Dissociation (koff) Calculate Affinity (KD)

Click to download full resolution via product page

Surface Plasmon Resonance (SPR) Workflow for analyzing C16-GalCer protein interactions.
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Synthesis & Initial Transport

CLN3-Mediated Trafficking
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CLN3-mediated trafficking of C16-Galactosylceramide from the Golgi to lipid rafts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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